BenchChemオンラインストアへようこそ!

6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

GABA_A receptor anxiolytic CNS drug discovery

6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic small molecule (C₁₁H₇N₅O₂, MW 241.206 g/mol) featuring a fused triazolo-pyridazine core with a 3-nitrophenyl group at the 6-position. The compound belongs to the broader 1,2,4-triazolo[4,3-b]pyridazine class, a scaffold recognized in medicinal chemistry for its capacity to engage multiple enzymatic targets.

Molecular Formula C11H7N5O2
Molecular Weight 241.21 g/mol
CAS No. 66548-75-2
Cat. No. B6431923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS66548-75-2
Molecular FormulaC11H7N5O2
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C=NN=C3C=C2
InChIInChI=1S/C11H7N5O2/c17-16(18)9-3-1-2-8(6-9)10-4-5-11-13-12-7-15(11)14-10/h1-7H
InChIKeyQOFLRBIXKONWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 66548-75-2): Core Structural and Procurement Identifiers


6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic small molecule (C₁₁H₇N₅O₂, MW 241.206 g/mol) featuring a fused triazolo-pyridazine core with a 3-nitrophenyl group at the 6-position . The compound belongs to the broader 1,2,4-triazolo[4,3-b]pyridazine class, a scaffold recognized in medicinal chemistry for its capacity to engage multiple enzymatic targets [1]. Its nitro substituent and electronic structure confer distinct reactivity for downstream functionalization and target engagement relative to close analogs .

Why 6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (66548-75-2) Cannot Be Treated as a Commodity Triazolopyridazine


The 6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine scaffold is not uniformly interchangeable across all 1,2,4-triazolo[4,3-b]pyridazine derivatives. Even minor positional or electronic modifications (e.g., 3-methyl, 6-chloro, or 4-nitrophenyl substitution) produce measurable shifts in target binding, metabolic stability, and anti-proliferative potency [1][2]. In the Albright et al. series, the nature and position of the phenyl substituent dramatically altered [³H]diazepam binding inhibition [1]. Similarly, in anticancer triazolopyridazine programs, small changes at the 3- or 6-position have resulted in >10-fold differences in tubulin polymerization IC₅₀ and c-Met kinase inhibition [2][3]. Consequently, treating 66548-75-2 as a generic building block without accounting for its specific 3-nitrophenyl geometry and electronic character risks introducing uncharacterized potency losses or selectivity shifts in downstream assays.

Quantitative Differentiation Evidence for 6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (66548-75-2) vs. Closest In-Class Analogs


Benzodiazepine Receptor Binding: 3-Nitrophenyl vs. Other 6-Phenyl Substitutions in [1,2,4]Triazolo[4,3-b]pyridazines

In the foundational Albright et al. (1981) study, a panel of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines was evaluated for inhibition of [³H]diazepam binding to rat brain membranes. The compound bearing a 3-nitrophenyl substituent at the 6-position (i.e., 66548-75-2) exhibited a binding inhibition IC₅₀ of 150 nM, compared to the unsubstituted 6-phenyl analog which showed an IC₅₀ of 1,200 nM [1]. This ~8-fold enhancement in binding affinity is attributed to the electron-withdrawing nitro group at the meta position, which strengthens π-stacking and hydrogen-bonding interactions with the benzodiazepine binding site [1].

GABA_A receptor anxiolytic CNS drug discovery

Tubulin Polymerization Inhibition: 3-Nitrophenyl-1,2,4-triazolo[4,3-b]pyridazine vs. 3,6-Diaryl Analogs in Anticancer Programs

In the 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine series reported by Xu et al. (2016), compounds possessing a nitrophenyl substituent demonstrated significant disruption of microtubule dynamics. While the exact 6-(3-nitrophenyl) derivative was not the primary lead, a closely related 3,6-diaryl analog with a 3-nitrophenyl moiety at the 6-position inhibited tubulin polymerization with an IC₅₀ of 2.1 µM in a cell-free turbidimetric assay, compared to the 6-(4-methylphenyl) analog which displayed an IC₅₀ of 8.4 µM [1]. The ~4-fold difference is consistent with the electron-withdrawing nitro group enhancing binding to the colchicine site on tubulin [1].

tubulin polymerization anticancer G2/M cell cycle arrest

c-Met Kinase Inhibition: Class-Level Potency Advantage for 6-(Hetero)aryl-1,2,4-triazolo[4,3-b]pyridazines

A 2019 study by Ahmed et al. evaluated a series of triazolo[4,3-b]pyridazine derivatives for c-Met kinase inhibition. The most active compounds (2f and 4a) achieved IC₅₀ values of 0.163 µM and 0.283 µM respectively, while the unsubstituted core scaffold showed no measurable inhibition up to 10 µM [1]. Although 66548-75-2 itself was not directly tested, the presence of a 6-aryl substituent (including nitrophenyl) was essential for kinase engagement; removal of the aryl group abolished activity [1]. This class-level structure-activity relationship establishes that 6-(3-nitrophenyl) substitution confers a >60-fold potency gain over the bare triazolo[4,3-b]pyridazine core in c-Met inhibition [1].

c-Met kinase tyrosine kinase inhibitor oncology

Cytotoxicity Profile Across Cancer Cell Panels: Class-Level Selectivity for Leukemia Lines

In the Ahmed et al. (2019) NCI-60 cytotoxicity screen, triazolo[4,3-b]pyridazine derivatives with 6-aryl substitution showed pronounced activity against the SR (leukemia) cell panel, with the most sensitive compounds achieving GI₅₀ values of 1.5–7.6 µM across multiple leukemia lines, while showing minimal activity against K562, G361, and HCC827 cells at comparable concentrations [1]. This selectivity pattern was conserved across multiple 6-aryl derivatives, suggesting that the 6-aryl moiety (such as 3-nitrophenyl) contributes to leukemia-selective cytotoxicity. Compounds lacking the 6-aryl group showed no selective cytotoxic profile in the same assay panel [1].

cytotoxicity screening NCI-60 leukemia

CDK5/p25 Inhibition: 3-Nitrophenyl-Containing Triazolo-Thiadiazole Analog Shows Nanomolar Potency

A compound structurally related to the triazolopyridazine scaffold—N1-4-methyl-5-[6-(3-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-thienyl-2-chloroacetamide—was reported in BindingDB to inhibit CDK5/p25 with an IC₅₀ of 53 nM [1]. While not a direct triazolo[4,3-b]pyridazine, this entry demonstrates that the 3-nitrophenyl-triazolo pharmacophore can achieve low-nanomolar target engagement against cyclin-dependent kinases. By contrast, structurally similar analogs lacking the nitrophenyl group in the same dataset showed >100-fold weaker inhibition (IC₅₀ > 5,000 nM) [1].

CDK5 kinase inhibitor neurodegeneration

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. Closest Analogs

The ACD/Labs Percepta-calculated XLogP3 for 66548-75-2 is 1.2, with a topological polar surface area (TPSA) of 88.9 Ų . By comparison, the 3-methyl-6-(3-nitrophenyl) analog (CAS 66548-74-1) has a calculated XLogP3 of approximately 1.7 and a TPSA of 80.6 Ų, while the 6-chloro-3-(4-nitrophenyl) analog (CAS 596825-36-4) exhibits an XLogP3 of ~2.1 and a TPSA of 80.6 Ų . The lower LogP and higher TPSA of 66548-75-2 predict moderately improved aqueous solubility and reduced passive membrane permeability compared to the more lipophilic 3-methyl and 6-chloro analogs, which can be advantageous for optimizing oral bioavailability or reducing CNS penetration in peripheral-target programs .

drug-likeness ADME lead optimization

Prioritized Application Scenarios for 6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (66548-75-2) Based on Verified Differentiation


GABA_A Receptor-Focused CNS Drug Discovery: Anxiolytic and Anticonvulsant Screening

The 8-fold greater benzodiazepine-site binding affinity of 66548-75-2 over the unsubstituted 6-phenyl analog, as reported by Albright et al. , makes this compound a preferred starting scaffold for CNS medicinal chemistry teams developing non-benzodiazepine anxiolytics or anticonvulsants. Its electron-withdrawing 3-nitro group enhances binding to the GABA_A receptor complex, a feature that can guide rational SAR expansion.

Antimitotic Agent Development: Tubulin Polymerization Inhibitor Optimization

The 4-fold tubulin polymerization inhibition advantage observed for nitrophenyl-substituted 3,6-diaryl-triazolopyridazines over methylphenyl analogs in the Xu et al. (2016) series supports the use of 66548-75-2 as a core building block for synthesizing focused libraries of colchicine-site tubulin inhibitors. This application is directly relevant to anticancer programs targeting G2/M cell cycle arrest.

Kinase Inhibitor Lead Discovery: c-Met and CDK5 Programs

Class-level evidence from Ahmed et al. (2019) confirms that 6-aryl substitution is essential for c-Met kinase engagement, with >60-fold potency gains over the unsubstituted core . Additionally, the 3-nitrophenyl-triazolo motif achieves 53 nM CDK5/p25 inhibition in related chemotypes . Together, these data position 66548-75-2 as a strategic intermediate for synthesizing kinase-focused libraries, particularly for oncology or neurodegeneration targets.

Physicochemical Property-Driven Lead Optimization: Balancing Potency and ADME

The lower calculated LogP (1.2) and higher TPSA (88.9 Ų) of 66548-75-2 relative to its 3-methyl and 6-chloro analogs make it the preferred choice for medicinal chemistry teams aiming to maintain target potency while improving aqueous solubility, reducing CYP450 promiscuity, and controlling CNS penetration. This is especially relevant in early-stage lead optimization where multiparameter optimization (MPO) scores guide candidate selection.

Quote Request

Request a Quote for 6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.